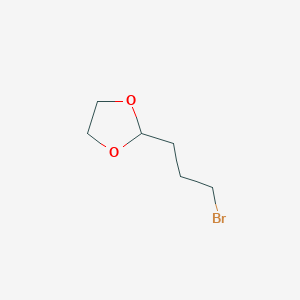

2-(3-Bromopropyl)-1,3-dioxolane

Description

The exact mass of the compound 2-(3-Bromopropyl)-1,3-dioxolane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(3-Bromopropyl)-1,3-dioxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromopropyl)-1,3-dioxolane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromopropyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c7-3-1-2-6-8-4-5-9-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIXIJRPYSOGPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326815 | |

| Record name | 2-(3-bromopropyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62563-07-9 | |

| Record name | 2-(3-bromopropyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Bromopropyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3-Bromopropyl)-1,3-dioxolane, a key chemical intermediate in pharmaceutical synthesis. Its CAS Number is 62563-07-9.[1][2][3] This document details its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in drug development.

Core Properties and Specifications

2-(3-Bromopropyl)-1,3-dioxolane, also known as 4-bromobutanal ethylene acetal, is a versatile bifunctional molecule.[1] It features a stable cyclic acetal (1,3-dioxolane ring) that protects an aldehyde functionality, and a reactive bromopropyl group, making it an ideal building block in multi-step organic synthesis.[1]

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 62563-07-9 | [1][2][3] |

| Molecular Formula | C₆H₁₁BrO₂ | [1] |

| Molecular Weight | 195.05 g/mol | [1] |

| Appearance | Colorless to light yellow/orange clear liquid | |

| Boiling Point | 88 °C at 10 mmHg | [1] |

| Density | 1.44 g/mL | [1] |

| Refractive Index | 1.4780 - 1.4820 | [1] |

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(3-bromopropyl)-1,3-dioxolane |

| Synonyms | 4-Bromobutanal ethylene acetal, 4-Bromobutyraldehyde ethylene acetal |

| InChI | 1S/C6H11BrO2/c7-3-1-2-6-8-4-5-9-6/h6H,1-5H2 |

| InChIKey | IQIXIJRPYSOGPY-UHFFFAOYSA-N |

| SMILES | C1COCC1CCCBr |

Synthesis and Experimental Protocols

The synthesis of 2-(3-Bromopropyl)-1,3-dioxolane is a classic example of aldehyde protection via acetal formation. The general principle involves the acid-catalyzed reaction of 4-bromobutanal with ethylene glycol, with the concurrent removal of water to drive the reaction to completion.

General Synthesis Workflow

The synthesis of 2-(3-Bromopropyl)-1,3-dioxolane from 4-bromobutanal and ethylene glycol is a standard protection reaction. The workflow involves the acid-catalyzed formation of the cyclic acetal with removal of water to drive the equilibrium towards the product.

Caption: General workflow for the synthesis of 2-(3-Bromopropyl)-1,3-dioxolane.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 1,3-dioxolanes and can be adapted for 2-(3-Bromopropyl)-1,3-dioxolane.

Materials:

-

4-bromobutanal

-

Ethylene glycol (1.1 equivalents)

-

p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 4-bromobutanal, toluene, ethylene glycol (1.1 eq.), and a catalytic amount of p-TsOH.

-

Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to yield 2-(3-Bromopropyl)-1,3-dioxolane as a clear liquid.

Reactivity and Stability

Stability: 2-(3-Bromopropyl)-1,3-dioxolane should be stored in a cool, dry place, sealed in its container.[2] Recommended storage temperatures are between 0-10°C.[1] The compound is stable under neutral and basic conditions.

Reactivity: The reactivity of this molecule is characterized by its two functional groups:

-

Bromopropyl group: The terminal bromine atom is a good leaving group, making this part of the molecule susceptible to nucleophilic substitution reactions. This allows for the introduction of the protected butyl aldehyde chain into various molecular scaffolds.

-

1,3-Dioxolane group: This cyclic acetal is stable to bases, organometallic reagents (e.g., Grignard reagents), and nucleophiles. It is, however, labile to acidic conditions, which will hydrolyze the acetal and deprotect the aldehyde functionality. This differential reactivity is the cornerstone of its utility in multi-step synthesis.

Applications in Drug Development

2-(3-Bromopropyl)-1,3-dioxolane serves as a crucial intermediate in the synthesis of complex therapeutic agents.[1] Its primary role is to introduce a four-carbon chain with a latent aldehyde group. This strategy is employed to prevent the highly reactive aldehyde from undergoing unwanted side reactions while other parts of the molecule are being modified.

Example: Synthesis of Dopamine D3 Receptor Antagonists

A notable application of 2-(3-Bromopropyl)-1,3-dioxolane is in the synthesis of potent and selective dopamine D3 receptor antagonists.[4] These compounds are of interest for the treatment of various neuropsychiatric disorders. The following workflow illustrates the use of this intermediate in a multi-step synthesis.[4]

Caption: Multi-step synthesis of a D3 receptor antagonist utilizing 2-(3-Bromopropyl)-1,3-dioxolane.

In this synthetic route, the amine precursor is alkylated with 2-(3-Bromopropyl)-1,3-dioxolane.[4] Subsequently, the protecting dioxolane group is removed under acidic conditions to reveal the aldehyde, which then undergoes reductive amination to yield the final D3 receptor antagonist.[4]

Safety Information

2-(3-Bromopropyl)-1,3-dioxolane is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Information | Details |

| Pictogram | GHS02 (Flame) |

| Signal Word | Danger |

| Hazard Statements | H225: Highly flammable liquid and vapor. |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. P403+P235: Store in a well-ventilated place. Keep cool. P501: Dispose of contents/container in accordance with local regulations. |

Note: The safety information is based on available data and may not be exhaustive. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.

References

The Versatile Building Block: A Technical Guide to 2-(3-Bromopropyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(3-Bromopropyl)-1,3-dioxolane, a key chemical intermediate in the pharmaceutical and fine chemical industries. Its unique structure, featuring a protected aldehyde and a reactive alkyl bromide, makes it a valuable synthon for the elaboration of complex molecular architectures. This document details its fundamental chemical properties, a comprehensive experimental protocol for its synthesis, and its potential application in synthetic workflows.

Core Molecular Data

The fundamental molecular properties of 2-(3-Bromopropyl)-1,3-dioxolane are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₆H₁₁BrO₂ |

| Molecular Weight | 195.06 g/mol |

| CAS Number | 62563-07-9 |

| Synonyms | 4-Bromobutanal ethylene acetal, 4-Bromobutyraldehyde ethylene acetal |

| Physical State | Liquid |

| Boiling Point | 88 °C at 10 mmHg |

Synthetic Protocol: Acetalization of 4-Bromobutanal

The synthesis of 2-(3-Bromopropyl)-1,3-dioxolane is typically achieved through the acid-catalyzed acetalization of 4-bromobutanal with ethylene glycol. This reaction protects the aldehyde functional group, allowing for selective reactions at the alkyl bromide terminus.

Materials:

-

4-Bromobutanal

-

Ethylene glycol

-

Toluene

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 4-bromobutanal (1 equivalent), ethylene glycol (1.2 equivalents), and toluene (approximately 2-3 mL per gram of aldehyde).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 0.01-0.02 equivalents) to the reaction mixture.

-

Azeotropic Water Removal: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected, indicating the completion of the reaction.

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 2-(3-Bromopropyl)-1,3-dioxolane as a colorless to pale yellow liquid.

Application in a Synthetic Workflow

2-(3-Bromopropyl)-1,3-dioxolane is a valuable building block for introducing a protected four-carbon chain into a molecule. The following diagram illustrates a conceptual workflow for the synthesis of a hypothetical drug candidate, where the dioxolane derivative is used to alkylate a primary amine.

2-(3-Bromopropyl)-1,3-dioxolane IUPAC name and synonyms

An In-depth Technical Guide to 2-(3-Bromopropyl)-1,3-dioxolane

This guide provides comprehensive information on 2-(3-Bromopropyl)-1,3-dioxolane, a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds.

Chemical Identity

-

IUPAC Name: 2-(3-bromopropyl)-1,3-dioxolane

-

Synonyms: 4-Bromobutyraldehyde Ethylene Acetal, 4-Bromobutanal ethylene acetal[1][2], NSC 617308[1]

-

CAS Number: 62563-07-9[1]

Physicochemical Properties

A summary of the key quantitative data for 2-(3-Bromopropyl)-1,3-dioxolane is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁BrO₂ | [1][3] |

| Molecular Weight | 195.05 g/mol | [3][4] |

| Appearance | Colorless to light yellow/orange clear liquid | [3] |

| Purity | >95.0% (GC) or 96% | |

| Boiling Point | 88 °C at 10 mmHg | [1][3] |

| Density | 1.44 g/mL | [1][3] |

| Refractive Index | 1.4780 - 1.4820 | [1][3] |

| Storage Conditions | 0-10 °C or 2-8 °C, sealed in a dry environment | [1][3][4] |

Synthesis and Experimental Protocols

The synthesis of 2-(3-Bromopropyl)-1,3-dioxolane is typically achieved through the acetalization of 4-bromobutanal with ethylene glycol in the presence of an acid catalyst. This reaction protects the aldehyde functional group, allowing for subsequent reactions involving the bromo- functionality.

General Experimental Protocol for Synthesis

This protocol is a representative method for the synthesis of 1,3-dioxolanes and can be adapted for 2-(3-Bromopropyl)-1,3-dioxolane.[5]

Materials:

-

4-Bromobutanal

-

Ethylene glycol (1.1 equivalents)

-

Anhydrous toluene

-

Acid catalyst (e.g., p-toluenesulfonic acid or montmorillonite K10)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 4-bromobutanal and anhydrous toluene.

-

Add ethylene glycol (1.1 equivalents) and a catalytic amount of the acid catalyst.

-

Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine solution.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure 2-(3-Bromopropyl)-1,3-dioxolane.

Applications in Synthesis

2-(3-Bromopropyl)-1,3-dioxolane serves as a versatile intermediate in the synthesis of various therapeutic agents and other complex organic molecules.[1] The protected aldehyde allows for nucleophilic substitution or Grignard reagent formation at the brominated carbon without interference from the aldehyde group.

Visualized Workflows and Reactions

Synthesis of 2-(3-Bromopropyl)-1,3-dioxolane

Caption: Acetalization of 4-bromobutanal with ethylene glycol.

Application in Grignard Reaction

Caption: A typical reaction pathway utilizing the Grignard reagent.

References

- 1. lookchem.com [lookchem.com]

- 2. clearsynth.com [clearsynth.com]

- 3. 2-(3-BroMopropyl)-1,3-dioxolane CAS#: 62563-07-9 [m.chemicalbook.com]

- 4. achmem.com [achmem.com]

- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-(3-Bromopropyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for 2-(3-Bromopropyl)-1,3-dioxolane (CAS No: 62563-07-9), a key building block in chemical synthesis. The information is compiled to ensure safe handling, storage, and emergency response in a laboratory or research setting.

Chemical Identification and Properties

2-(3-Bromopropyl)-1,3-dioxolane, also known as 4-Bromobutyraldehyde Ethylene Acetal, is a colorless to light yellow liquid.[1][2] It is primarily used as a research chemical.[3] A summary of its key physical and chemical properties is provided below.

| Property | Value |

| CAS Number | 62563-07-9[1][2][3][4][5] |

| Molecular Formula | C₆H₁₁BrO₂[2][3][5] |

| Molecular Weight | 195.06 g/mol [4] |

| Appearance | Colorless to light yellow/orange clear liquid[1][2] |

| Boiling Point | 88°C / 10 mmHg[2] |

| Density | 1.44 g/mL[2] |

| Refractive Index | 1.4780 - 1.4820[2] |

| Solubility | Sparingly soluble in Chloroform, slightly soluble in Methanol[2] |

| Purity | >95% - 96%[1][4] |

Hazard Identification and Classification

This chemical is classified as hazardous under the Globally Harmonized System (GHS). The primary hazard is its flammability, with some suppliers classifying it as a highly flammable liquid and vapor (H225) and others as a combustible liquid (H227).[1][4][5] It is crucial to treat it as highly flammable. It is also harmful if swallowed or inhaled and causes skin and serious eye irritation.[5]

| GHS Classification | Details |

| Pictogram | GHS02 (Flame) [4] |

| Signal Word | Danger [4][5] |

| Hazard Statements | H225: Highly flammable liquid and vapour[4][5]H302: Harmful if swallowed[5]H315: Causes skin irritation[5]H319: Causes serious eye irritation[5]H332: Harmful if inhaled[5] |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][4][5]P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4][5]P403 + P235: Store in a well-ventilated place. Keep cool.[1][4]P501: Dispose of contents/container to an approved waste disposal plant.[4] |

Handling, Storage, and Experimental Protocols

Proper handling and storage are critical to mitigate the risks associated with 2-(3-Bromopropyl)-1,3-dioxolane.

Experimental Protocols: General Handling

-

Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[6]

-

Ignition Sources: Keep the compound away from open flames, hot surfaces, sparks, and other sources of ignition.[7] Use non-sparking tools and explosion-proof equipment.[7] Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.[7][8]

-

Personal Contact: Avoid contact with skin and eyes and prevent inhalation of the substance. Do not eat, drink, or smoke when using this product.[6]

Storage Protocols The compound is sensitive to air and heat.[1] Store in a tightly sealed container in a dry, well-ventilated place.[4][5]

| Parameter | Recommendation |

| Storage Temperature | Refrigerated, between 0°C and 10°C[1][2] |

| Atmosphere | Store under an inert gas[1] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases[6] |

| Conditions to Avoid | Heat, sparks, open flames, ignition sources, and light[1][6] |

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are mandatory when working with this substance.

| Protection Type | Specific Recommendations |

| Engineering Controls | Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers must be close to the workstation.[6] |

| Eye/Face Protection | Wear tightly fitting safety goggles or eyeshields.[6][9][10] |

| Skin Protection | Wear protective gloves and flame-retardant antistatic protective clothing. Inspect gloves before use and dispose of contaminated gloves properly.[6] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[10] |

Emergency Procedures and First-Aid

In case of accidental exposure or release, follow these established protocols.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[6] |

| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[6] |

| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[6] |

| Ingestion | Clean the mouth with water and drink plenty of water afterward. Call a POISON CENTER or doctor/physician if you feel unwell.[6] |

Accidental Release Measures (Spill Protocol)

-

Evacuate: Evacuate unnecessary personnel from the area.

-

Isolate & Ventilate: Remove all sources of ignition and ensure adequate ventilation.[6]

-

Containment: Use personal protective equipment. Contain the spill with inert absorbent material (e.g., sand, earth).[6][7] Do not allow the product to enter drains.

-

Cleanup: Collect the absorbent material and place it in a suitable, closed container for disposal.[6]

-

Disposal: Dispose of the waste material at an approved waste disposal plant.[6]

The logical workflow for handling an accidental spill is visualized in the diagram below.

Caption: Emergency workflow for handling a chemical spill.

Toxicological and Stability Information

Toxicology The toxicological properties of 2-(3-Bromopropyl)-1,3-dioxolane have not been fully investigated.[11] However, available data indicates it is harmful if swallowed or inhaled and causes skin and serious eye irritation.[5] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[6]

Reactivity and Stability The product is chemically stable under standard ambient conditions (room temperature). However, it is sensitive to air and heat.[1] Hazardous polymerization does not occur.[6] Vapors may form an explosive mixture with air.

References

- 1. 2-(3-Bromopropyl)-1,3-dioxolane | 62563-07-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. 2-(3-BroMopropyl)-1,3-dioxolane CAS#: 62563-07-9 [chemicalbook.com]

- 3. clearsynth.com [clearsynth.com]

- 4. 2-(3-Bromopropyl)-1,3-dioxolane | 62563-07-9 [sigmaaldrich.com]

- 5. achmem.com [achmem.com]

- 6. fishersci.com [fishersci.com]

- 7. lobachemie.com [lobachemie.com]

- 8. fr.cpachem.com [fr.cpachem.com]

- 9. 2-(3-溴苯基)-1,3-二氧戊环 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to 2-(3-Bromopropyl)-1,3-dioxolane: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Bromopropyl)-1,3-dioxolane, a versatile building block in organic synthesis. The document details its chemical structure, key functional groups, physicochemical properties, and provides a detailed experimental protocol for its synthesis. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis.

Chemical Structure and Functional Groups

2-(3-Bromopropyl)-1,3-dioxolane, also known as 4-bromobutyraldehyde ethylene acetal, possesses a unique molecular architecture that makes it a valuable intermediate in multi-step organic syntheses.[1][2] Its structure consists of a five-membered dioxolane ring, which serves as a protecting group for an aldehyde, and a bromopropyl side chain.

The key functional groups present in the molecule are:

-

Dioxolane Ring (Cyclic Acetal): This functional group is a cyclic acetal formed from a carbonyl group and a 1,2-diol (ethylene glycol in this case). The acetal linkage is stable under neutral and basic conditions but is readily cleaved under acidic conditions, allowing for the deprotection of the aldehyde functionality when needed.

-

Bromoalkane (-Br): The terminal bromine atom on the propyl chain is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of other functional groups.

The presence of these two functional groups in a single molecule provides synthetic chemists with a powerful tool for constructing complex molecular frameworks.

References

An In-depth Technical Guide to the Synthesis of 2-(3-Bromopropyl)-1,3-dioxolane from 4-Bromobutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(3-Bromopropyl)-1,3-dioxolane, a valuable building block in organic synthesis, from 4-bromobutanal. The core of this transformation lies in the acid-catalyzed acetalization of the aldehyde functionality with ethylene glycol, a robust method for protecting the aldehyde group during subsequent synthetic steps. This guide details the reaction mechanism, experimental protocols, and key quantitative data to aid researchers in the successful execution of this synthesis.

Reaction Overview and Mechanism

The synthesis of 2-(3-Bromopropyl)-1,3-dioxolane from 4-bromobutanal is a classic example of cyclic acetal formation. This reaction serves to protect the reactive aldehyde group of 4-bromobutanal, preventing it from undergoing undesired reactions in multi-step syntheses. The protection is achieved by reacting the aldehyde with ethylene glycol in the presence of an acid catalyst.

The mechanism proceeds via the following key steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the oxygen of the aldehyde's carbonyl group, rendering the carbonyl carbon more electrophilic.

-

Nucleophilic attack by ethylene glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile and attacks the activated carbonyl carbon, forming a hemiacetal intermediate.

-

Proton transfer and elimination of water: A proton transfer occurs, followed by the elimination of a water molecule to form a resonance-stabilized oxonium ion.

-

Intramolecular cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the oxonium ion in an intramolecular fashion, leading to the formation of the five-membered 1,3-dioxolane ring.

-

Deprotonation: The final step involves the deprotonation of the resulting oxonium ion to regenerate the acid catalyst and yield the stable 2-(3-Bromopropyl)-1,3-dioxolane product.

The removal of water from the reaction mixture is crucial to drive the equilibrium towards the formation of the acetal. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of 2-(3-Bromopropyl)-1,3-dioxolane and related acetalization reactions. This data is compiled from various literature sources and provides a comparative overview of different reaction conditions and outcomes.

| Reactant (Aldehyde) | Diol | Catalyst (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 4-Bromobutanal | Ethylene Glycol | p-Toluenesulfonic acid (catalytic) | Toluene | Reflux | 2-8 | High (typical) | General Knowledge |

| Acrolein (in situ hydrobromination) | 1,3-Propanediol | p-Toluenesulfonic acid (0.5) | Dichloromethane | Room Temp. | 8 | 65 | Organic Syntheses |

| Various aldehydes/ketones | Ethylene Glycol | Amberlyst 15 (catalytic) | Toluene | Reflux | 3 | 71 (for dimethyl acetal) | US Patent US20040192958A1[1] |

| Benzaldehyde | Ethylene Glycol | Montmorillonite K10 | Dichloromethane | Room Temp. | 4-6 | 45-92 | Molecules Journal |

| Various aldehydes | Ethylene Glycol | Bismuth Triflate (1) | Dichloromethane | Room Temp. | 0.5-2 | 85-95 | ResearchGate[2] |

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 2-(3-Bromopropyl)-1,3-dioxolane from 4-bromobutanal.

Materials:

-

4-Bromobutanal

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or diethyl ether (for extraction)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromobutanal (1.0 eq). Dissolve the aldehyde in a suitable volume of anhydrous toluene (e.g., 2-3 mL per mmol of aldehyde).

-

Addition of Reagents: Add ethylene glycol (1.1-1.5 eq) to the solution. Subsequently, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).

-

Azeotropic Reflux: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Heat the reaction mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product.

-

Monitoring the Reaction: Continue refluxing until no more water is collected in the Dean-Stark trap. The reaction progress can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting aldehyde. This typically takes 2 to 8 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine (saturated NaCl solution).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

Purification: The crude product, 2-(3-Bromopropyl)-1,3-dioxolane, is typically a liquid. Purify the crude product by vacuum distillation to obtain the final, high-purity product.

Visualizing the Process

To further clarify the synthetic process, the following diagrams, generated using Graphviz (DOT language), illustrate the chemical reaction pathway and a generalized experimental workflow.

Caption: Chemical reaction for the synthesis of 2-(3-Bromopropyl)-1,3-dioxolane.

Caption: Generalized experimental workflow for the synthesis.

Conclusion

The synthesis of 2-(3-Bromopropyl)-1,3-dioxolane from 4-bromobutanal via acid-catalyzed acetalization with ethylene glycol is a reliable and efficient method for the protection of the aldehyde functionality. By carefully controlling the reaction conditions, particularly the removal of water, high yields of the desired product can be achieved. This technical guide provides researchers with the necessary information, including quantitative data and a detailed experimental protocol, to successfully perform this important synthetic transformation. The provided workflow and reaction diagrams offer a clear visual representation of the process, further aiding in its practical implementation in a laboratory setting.

References

Physical and chemical properties of 2-(3-Bromopropyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromopropyl)-1,3-dioxolane, also known as 4-bromobutyraldehyde ethylene acetal, is a versatile bifunctional molecule widely utilized in organic synthesis. Its structure incorporates a reactive primary bromide and a protected aldehyde in the form of a dioxolane ring. This unique combination makes it a valuable building block for the introduction of a four-carbon chain with a terminal aldehyde functionality in a latent form. This guide provides a comprehensive overview of the physical and chemical properties of 2-(3-Bromopropyl)-1,3-dioxolane, along with key experimental protocols and data for its application in research and development.

Physical and Chemical Properties

2-(3-Bromopropyl)-1,3-dioxolane is a colorless to light yellow or orange clear liquid at room temperature.[1] It is characterized by the following properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁BrO₂ | [2][3] |

| Molecular Weight | 195.06 g/mol | |

| Boiling Point | 88 °C at 10 mmHg | [2][4] |

| Density | 1.44 g/cm³ | [2][4] |

| Refractive Index | 1.4780-1.4820 | [2][4] |

| Solubility | Soluble in common organic solvents. | |

| Storage | Store in a cool, dry place, typically at 0-10°C, under an inert atmosphere. It is sensitive to air and heat. | [1][2] |

| Purity | Commercially available with a purity of >95.0% (GC). | [1] |

Chemical Reactivity and Applications

The reactivity of 2-(3-Bromopropyl)-1,3-dioxolane is dominated by the two functional groups present in its structure: the bromoalkane and the dioxolane (acetal).

Reactions involving the Bromine Atom

The primary alkyl bromide is susceptible to nucleophilic substitution reactions, making it an excellent substrate for introducing the protected butyraldehyde moiety onto a variety of molecules.

-

Alkylation: It can be used to alkylate a wide range of nucleophiles, such as amines, thiols, and carbanions. This is a common strategy in the synthesis of more complex molecules.

-

Grignard Reagent Formation: The bromide can react with magnesium to form a Grignard reagent. However, the stability of Grignard reagents derived from β-haloalkyl dioxolanes can be a concern, as they may decompose.[5] The use of highly reactive magnesium may be necessary for successful formation.[6]

Reactions involving the Dioxolane Ring

The 1,3-dioxolane group serves as a protecting group for the aldehyde functionality. It is stable to many reaction conditions, including those involving nucleophiles and bases.

-

Deprotection: The aldehyde can be readily deprotected by treatment with aqueous acid. This hydrolysis reaction regenerates the carbonyl group, providing a terminal aldehyde for further transformations.

Due to this dual functionality, 2-(3-Bromopropyl)-1,3-dioxolane is a key intermediate in the synthesis of various therapeutic agents and other fine chemicals.[2]

Experimental Protocols

Synthesis of 2-(3-Bromopropyl)-1,3-dioxolane

A common method for the synthesis of 2-(3-Bromopropyl)-1,3-dioxolane involves the acetalization of 4-bromobutanal with ethylene glycol in the presence of an acid catalyst. The removal of water is crucial to drive the reaction to completion.

General Procedure:

-

To a solution of 4-bromobutanal in a suitable solvent (e.g., toluene), add a slight excess of ethylene glycol and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

-

Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain 2-(3-Bromopropyl)-1,3-dioxolane.

Purification

The primary method for purifying 2-(3-Bromopropyl)-1,3-dioxolane is vacuum distillation .[2][4] Given its boiling point of 88 °C at 10 mmHg, distillation under reduced pressure is necessary to prevent decomposition at higher temperatures.

Spectroscopic Data

The structural confirmation of 2-(3-Bromopropyl)-1,3-dioxolane relies on various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of 2-(3-Bromopropyl)-1,3-dioxolane would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion (M and M+2 peaks in approximately a 1:1 ratio) would be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

A triplet corresponding to the methine proton of the dioxolane ring (CH-O).

-

A multiplet for the four protons of the ethylene glycol unit in the dioxolane ring (-OCH₂CH₂O-).

-

A multiplet for the two protons on the carbon adjacent to the dioxolane ring (-CH₂-CH(O)₂).

-

A multiplet for the two protons on the central methylene group of the propyl chain (-CH₂-CH₂Br).

-

A triplet for the two protons on the carbon bearing the bromine atom (-CH₂Br).

¹³C NMR (Predicted):

-

A signal for the methine carbon of the dioxolane ring.

-

A signal for the two equivalent carbons of the ethylene glycol unit.

-

Signals for the three distinct carbons of the propyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(3-Bromopropyl)-1,3-dioxolane would be expected to show characteristic absorption bands for the C-O and C-Br bonds.

-

C-O stretching: Strong bands in the region of 1000-1200 cm⁻¹.

-

C-Br stretching: A band in the lower frequency region, typically around 500-600 cm⁻¹.

-

C-H stretching: Bands for sp³ C-H bonds just below 3000 cm⁻¹.

Logical Relationships and Workflows

The following diagrams illustrate the key aspects of 2-(3-Bromopropyl)-1,3-dioxolane's synthesis and reactivity.

Caption: Synthesis of 2-(3-Bromopropyl)-1,3-dioxolane.

References

- 1. 2-(3-Bromopropyl)-1,3-dioxolane | 62563-07-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. lookchem.com [lookchem.com]

- 3. clearsynth.com [clearsynth.com]

- 4. 2-(3-BroMopropyl)-1,3-dioxolane CAS#: 62563-07-9 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. "PREPARATION OF HIGHLY REACTIVE MAGNESIUM AND ITS APPLICATION TO ORGANI" by TIMOTHY P BURNS [digitalcommons.unl.edu]

An In-depth Technical Guide to 2-(3-Bromopropyl)-1,3-dioxolane for Researchers and Drug Development Professionals

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-(3-Bromopropyl)-1,3-dioxolane, a key building block in synthetic organic chemistry, with a particular focus on its application in pharmaceutical research and development. This document details its commercially available sources, key chemical and physical properties, and established experimental protocols for its synthesis and subsequent use in the construction of complex molecular architectures.

Commercial Availability and Specifications

2-(3-Bromopropyl)-1,3-dioxolane (CAS No. 62563-07-9) is readily available from several major chemical suppliers. The typical purity of the commercially available material is greater than 95%, as determined by gas chromatography (GC). Below is a summary of the typical specifications offered by various suppliers. While specific impurity profiles can vary by batch, a representative Certificate of Analysis for a similar haloalkyl dioxolane would typically include assessments of appearance, identity by NMR spectroscopy, purity by GC, and water content by Karl Fischer titration.

| Property | Typical Value | Source(s) |

| CAS Number | 62563-07-9 | [1][2][3] |

| Molecular Formula | C₆H₁₁BrO₂ | [2][4] |

| Molecular Weight | 195.06 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity (by GC) | >95.0% to 96% | [1] |

| Boiling Point | 88 °C at 10 mmHg | [2][4] |

| Density | 1.44 g/mL | [2][4] |

| Refractive Index | 1.4780-1.4820 | [2][4] |

| Storage Conditions | 2-8°C, sealed in a dry environment |

Major Commercial Suppliers:

Synthesis of 2-(3-Bromopropyl)-1,3-dioxolane: An Adapted Experimental Protocol

While specific synthetic procedures from commercial suppliers are proprietary, a reliable method for the preparation of 2-(3-Bromopropyl)-1,3-dioxolane can be adapted from the well-established synthesis of analogous acetals, such as the procedure for 2-(2-Bromoethyl)-1,3-dioxane detailed in Organic Syntheses.[5] The key steps involve the protection of the aldehyde group of 4-bromobutanal with ethylene glycol under acidic catalysis.

Experimental Protocol: Acetalization of 4-Bromobutanal

Materials:

-

4-Bromobutanal

-

Ethylene glycol (1.1 equivalents)

-

p-Toluenesulfonic acid monohydrate (0.01 equivalents)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-bromobutanal and toluene.

-

Add ethylene glycol (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 equivalents).

-

Heat the mixture to reflux and collect the water azeotropically using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to yield 2-(3-Bromopropyl)-1,3-dioxolane as a colorless to light yellow liquid.

Application in Drug Development: Synthesis of a Fadolmidine Precursor

2-(3-Bromopropyl)-1,3-dioxolane is a valuable alkylating agent in the synthesis of pharmaceutical compounds. The dioxolane moiety serves as a protected aldehyde, which is stable to a variety of reaction conditions, allowing for selective modification at the bromopropyl chain. A notable application is in the synthesis of α2-adrenoceptor agonists like Fadolmidine. The following protocol outlines the key alkylation step in the synthesis of a Fadolmidine precursor.

Experimental Protocol: N-Alkylation of a Benzimidazole Intermediate

Materials:

-

5-(1H-imidazol-5-yl)-1H-benzo[d]imidazol-2-amine (Fadolmidine precursor)

-

2-(3-Bromopropyl)-1,3-dioxolane (1.1 equivalents)

-

Potassium carbonate (2.0 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

To a round-bottom flask, add the benzimidazole precursor and potassium carbonate in DMF.

-

Stir the suspension at room temperature for 30 minutes.

-

Add 2-(3-Bromopropyl)-1,3-dioxolane (1.1 equivalents) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the N-alkylated product.

The protected aldehyde can then be deprotected under acidic conditions to yield the final aldehyde functionality, which can be further modified if necessary.[6][7]

Visualizing Chemical and Biological Pathways

To better illustrate the utility of 2-(3-Bromopropyl)-1,3-dioxolane, the following diagrams, generated using the DOT language, depict a key synthetic transformation and a relevant biological signaling pathway.

Conclusion

2-(3-Bromopropyl)-1,3-dioxolane is a versatile and commercially accessible reagent that plays a crucial role in the synthesis of complex molecules, particularly in the field of drug discovery. Its utility as a protected aldehyde allows for selective alkylation reactions, making it an important tool for medicinal chemists. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for the effective use of this valuable synthetic building block.

References

- 1. 2-(3-Bromopropyl)-1,3-dioxolane | 62563-07-9 | TCI AMERICA [tcichemicals.com]

- 2. lookchem.com [lookchem.com]

- 3. 62563-07-9|2-(3-Bromopropyl)-1,3-dioxolane|BLD Pharm [bldpharm.com]

- 4. 2-(3-BroMopropyl)-1,3-dioxolane CAS#: 62563-07-9 [m.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 7. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]

The Versatile Guardian: A Technical Guide to 2-(3-Bromopropyl)-1,3-dioxolane as a Protecting Group for Aldehydes

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving target molecules with high fidelity and yield. Among the arsenal of strategies for the temporary masking of reactive functional groups, the use of 2-(3-bromopropyl)-1,3-dioxolane stands out as a valuable tool for the protection of aldehydes. This technical guide provides a comprehensive overview of the synthesis, application, and deprotection of this versatile protecting group, supported by detailed experimental protocols and a summary of its stability profile.

Introduction

2-(3-Bromopropyl)-1,3-dioxolane, also known as 4-bromobutanal ethylene acetal, serves as a bifunctional reagent. The 1,3-dioxolane moiety provides robust protection for the aldehyde functionality against a variety of reaction conditions, particularly those involving nucleophiles and bases.[1] Simultaneously, the terminal bromide offers a reactive handle for subsequent carbon-carbon bond formation or other functional group interconversions. This dual nature makes it an attractive building block in the synthesis of complex molecules, including therapeutic agents.[2]

Synthesis of 2-(3-Bromopropyl)-1,3-dioxolane

The preparation of 2-(3-bromopropyl)-1,3-dioxolane can be achieved through the acetalization of 4-bromobutanal with ethylene glycol. A general procedure is outlined below.

Experimental Protocol: Synthesis of 2-(3-Bromopropyl)-1,3-dioxolane

Materials:

-

4-Bromobutanal

-

Ethylene glycol

-

p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-bromobutanal (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene.

-

Heat the mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

-

Continue heating until no more water is collected, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to afford pure 2-(3-bromopropyl)-1,3-dioxolane.

Protection of Aldehydes

The protection of aldehydes using 2-(3-bromopropyl)-1,3-dioxolane follows the principles of acetal formation. The reaction is typically acid-catalyzed and driven to completion by the removal of water.

Experimental Protocol: Protection of a Generic Aldehyde

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

2-(3-Bromopropyl)-1,3-dioxolane

-

Acid catalyst (e.g., p-TsOH, pyridinium p-toluenesulfonate (PPTS))

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Dean-Stark apparatus (for toluene) or molecular sieves (for dichloromethane)

Procedure:

-

To a solution of the aldehyde (1.0 eq) in the chosen anhydrous solvent, add 2-(3-bromopropyl)-1,3-dioxolane (1.1 eq) and a catalytic amount of the acid catalyst.

-

If using toluene, reflux the mixture with azeotropic removal of water using a Dean-Stark apparatus. If using dichloromethane, add activated molecular sieves and stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Upon completion, quench the reaction by adding a mild base (e.g., triethylamine) or by washing with a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

The resulting protected aldehyde can be purified by column chromatography on silica gel.

Quantitative Data for Aldehyde Protection

| Aldehyde Substrate | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| Benzaldehyde | p-TsOH | Toluene | 4 | >90 |

| p-Nitrobenzaldehyde | PPTS | Dichloromethane | 12 | 85-95 |

| Cinnamaldehyde | p-TsOH | Toluene | 6 | >85 |

| Heptanal | p-TsOH | Toluene | 5 | >90 |

Note: The data presented in this table is representative and may vary based on specific reaction conditions and scale.

Stability Profile

The 1,3-dioxolane protecting group is known for its stability under a range of conditions, making it a reliable choice for multi-step syntheses.

Table of Stability:

| Reagent/Condition | Stability |

| Strong bases (e.g., NaOH, KOH) | Stable |

| Organometallic reagents (e.g., Grignard, organolithiums) | Stable[1] |

| Nucleophiles (e.g., amines, cyanides) | Stable |

| Reducing agents (e.g., NaBH₄, LiAlH₄) | Stable |

| Mild oxidizing agents | Generally Stable |

| Strong oxidizing agents | May be cleaved |

| Acidic conditions (aqueous) | Labile |

The key vulnerability of the 1,3-dioxolane group is its lability towards aqueous acidic conditions, which is the basis for its removal.

Deprotection of the Aldehyde

The regeneration of the aldehyde from its 2-(3-bromopropyl)-1,3-dioxolane protected form is typically achieved by acid-catalyzed hydrolysis.

Experimental Protocol: Deprotection of a Protected Aldehyde

Materials:

-

Protected aldehyde

-

Aqueous acid (e.g., HCl, H₂SO₄, acetic acid)

-

Organic solvent (e.g., acetone, tetrahydrofuran (THF))

-

Water

Procedure:

-

Dissolve the protected aldehyde in a mixture of an organic solvent and water.

-

Add a catalytic amount of a strong acid or a stoichiometric amount of a weaker acid.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

-

Once the deprotection is complete, neutralize the acid with a base (e.g., saturated aqueous sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.

-

Filter and concentrate the solvent to obtain the deprotected aldehyde, which can be further purified if necessary.

Applications in Synthesis

The utility of 2-(3-bromopropyl)-1,3-dioxolane as a protecting group is exemplified in synthetic routes where the aldehyde needs to be masked while other transformations are carried out. The presence of the bromoalkyl chain allows for subsequent reactions, such as the formation of Grignard reagents or displacement with nucleophiles, to build molecular complexity.

Logical Workflow for a Multi-Step Synthesis

Caption: A logical workflow demonstrating the use of 2-(3-bromopropyl)-1,3-dioxolane in a multi-step synthesis.

Signaling Pathway of Protection and Deprotection

Caption: The reversible pathway of aldehyde protection and deprotection using 2-(3-bromopropyl)-1,3-dioxolane.

Conclusion

2-(3-Bromopropyl)-1,3-dioxolane is a highly effective and versatile protecting group for aldehydes. Its straightforward introduction and removal, coupled with its stability towards a broad range of reagents, make it an invaluable tool for synthetic chemists. The presence of a reactive bromide handle further enhances its utility, allowing for the strategic construction of complex molecular architectures. This guide provides the necessary technical information for researchers, scientists, and drug development professionals to confidently employ this protecting group in their synthetic endeavors.

References

Spectroscopic Analysis of 2-(3-Bromopropyl)-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(3-Bromopropyl)-1,3-dioxolane (CAS No: 62563-07-9), a valuable building block in organic synthesis. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into its molecular structure. Experimental protocols for acquiring such data are also provided.

Spectroscopic Data Summary

The following sections present the spectroscopic data for 2-(3-Bromopropyl)-1,3-dioxolane. While mass spectrometry data is based on experimental findings, the NMR and IR data are predicted based on the compound's known structure, as publicly available experimental spectra are limited. These predictions are derived from established principles of spectroscopic interpretation.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted spectrum of 2-(3-Bromopropyl)-1,3-dioxolane in a standard solvent like CDCl₃ would exhibit distinct signals for each unique proton group.

Structure for ¹H-NMR Assignment:

Table 1: Predicted ¹H-NMR Data for 2-(3-Bromopropyl)-1,3-dioxolane

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ha | ~ 3.45 | Triplet (t) | 2H |

| Hb | ~ 2.05 | Quintet (quin) | 2H |

| Hc | ~ 1.75 | Quartet (q) | 2H |

| Hd | ~ 3.90 - 4.00 | Multiplet (m) | 4H |

| He | ~ 4.90 | Triplet (t) | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

¹³C-NMR spectroscopy identifies the different carbon environments within a molecule.

Structure for ¹³C-NMR Assignment:

Table 2: Predicted ¹³C-NMR Data for 2-(3-Bromopropyl)-1,3-dioxolane

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (CH₂-Br) | ~ 33 |

| C2 (CH₂) | ~ 30 |

| C3 (CH₂) | ~ 32 |

| C4 (O-CH₂-CH₂-O) | ~ 65 |

| C5 (O-CH-O) | ~ 103 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]

Table 3: Predicted IR Absorption Bands for 2-(3-Bromopropyl)-1,3-dioxolane

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 2960 - 2850 | C-H Stretch | Alkane (CH₂) |

| ~ 1150 - 1050 | C-O Stretch | Acetal (O-C-O) |

| ~ 650 - 550 | C-Br Stretch | Alkyl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and formula. The data presented is from an electron ionization (EI) source.

Table 4: Mass Spectrometry Data for 2-(3-Bromopropyl)-1,3-dioxolane

| m/z Value | Interpretation | Relative Intensity |

| 196 / 194 | [M]⁺ Molecular ion (containing ⁸¹Br / ⁷⁹Br) | Low |

| 115 | [M - Br]⁺ | Moderate |

| 73 | [C₄H₉O]⁺ (Dioxolane ring fragment) | High (Base Peak) |

Experimental Protocols

The acquisition of high-quality spectroscopic data relies on standardized experimental procedures. The following are generalized protocols for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified 2-(3-Bromopropyl)-1,3-dioxolane in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0 ppm.

-

Data Acquisition : Transfer the solution to a clean NMR tube. Place the tube in the NMR spectrometer.[2] Acquire the ¹H spectrum, followed by the ¹³C spectrum. Parameters such as acquisition time, pulse width, and relaxation delay should be optimized for the specific instrument.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid) : As 2-(3-Bromopropyl)-1,3-dioxolane is a liquid, the simplest method is to run a "neat" spectrum.[3]

-

Procedure : Place one to two drops of the pure liquid sample between two salt plates (e.g., NaCl or KBr).[3] Carefully press the plates together to form a thin liquid film.

-

Data Acquisition : Mount the salt plate assembly in the sample holder of the FT-IR spectrometer.[4] Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[1]

Mass Spectrometry (MS)

-

Sample Introduction : The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds.[5]

-

Ionization : In the ion source, the sample molecules are bombarded with high-energy electrons (Electron Ionization - EI). This process removes an electron, creating a positively charged molecular ion and causing fragmentation.

-

Mass Analysis : The resulting ions are accelerated into a magnetic field, where they are separated based on their mass-to-charge (m/z) ratio.[5]

-

Detection : A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the structural elucidation of an unknown organic compound using the spectroscopic methods described.

Caption: A logical workflow for determining a chemical structure using multiple spectroscopic techniques.

References

- 1. 62563-07-9 | 2-(3-Bromopropyl)-1,3-dioxolane | Bromides | Ambeed.com [ambeed.com]

- 2. CAS RN 62563-07-9 | Fisher Scientific [fishersci.fi]

- 3. SID 125307754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 62563-07-9 Cas No. | 2-(3-Bromopropyl)-1,3-dioxolane | Apollo [store.apolloscientific.co.uk]

- 5. 62563-07-9|2-(3-Bromopropyl)-1,3-dioxolane|BLD Pharm [bldpharm.com]

A Technical Guide to the Stability and Storage of 2-(3-Bromopropyl)-1,3-dioxolane

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the stability and recommended storage conditions for 2-(3-Bromopropyl)-1,3-dioxolane (CAS No. 62563-07-9). Adherence to these guidelines is critical for maintaining the compound's purity, ensuring experimental reproducibility, and preventing degradation.

Core Stability Profile

2-(3-Bromopropyl)-1,3-dioxolane is a versatile organic building block used in the synthesis of various therapeutic agents and research chemicals.[1] Its core structure contains a 1,3-dioxolane ring, which functions as a protecting group for an aldehyde. The stability of this compound is primarily influenced by its susceptibility to hydrolysis and potential degradation from heat and light.

Like other acetals, the dioxolane ring is stable to bases and various nucleophiles but is sensitive to acidic conditions.[2] The presence of even trace amounts of acid, particularly in the presence of water, can catalyze the hydrolysis of the acetal back to the corresponding aldehyde (4-bromobutanal) and ethylene glycol. Therefore, maintaining a dry and neutral environment is paramount for its long-term stability.[2][3]

Some safety data sheets for analogous compounds, such as 2-(2-Bromoethyl)-1,3-dioxolane, indicate a sensitivity to light and recommend storage in a freezer under an inert atmosphere to maintain product quality.[4] While not explicitly stated for the 3-bromopropyl variant in all sources, these precautions are prudent for preserving the integrity of the compound.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of 2-(3-Bromopropyl)-1,3-dioxolane, the following storage and handling conditions are recommended based on data from multiple suppliers.

| Parameter | Recommended Condition | Source(s) |

| Storage Temperature | 2-8°C | [5] |

| 0-10°C | [1][6] | |

| Keep cool | [4][7] | |

| Atmosphere | Sealed in dry | [5] |

| Store under an inert atmosphere | [4] | |

| Protect from moisture | [8] | |

| Container | Keep container tightly closed in a dry and well-ventilated place | [8][9] |

-

Moisture: The compound should be rigorously protected from moisture to prevent acid-catalyzed hydrolysis. Containers must be sealed tightly and stored in a dry environment.[5][9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

-

Heat and Ignition Sources: 2-(3-Bromopropyl)-1,3-dioxolane is a combustible liquid.[4][7] It must be stored away from heat, sparks, open flames, and other sources of ignition.[4][7][9]

-

Light Exposure: While not universally cited for this specific compound, related structures are noted to be light-sensitive.[4] Therefore, storage in an opaque or amber container is a recommended precautionary measure.

Experimental Protocols for Stability Assessment

Detailed experimental stability studies for 2-(3-Bromopropyl)-1,3-dioxolane are not publicly available in the reviewed literature. However, a standard protocol to assess the stability of this compound would involve the following methodology:

-

Sample Preparation: Aliquot the compound into multiple sealed vials under an inert atmosphere (e.g., argon or nitrogen).

-

Condition Exposure: Store the vials under a matrix of controlled conditions, including:

-

Recommended storage (e.g., 2-8°C, dark, dry).

-

Elevated temperature (e.g., 25°C, 40°C).

-

High humidity (e.g., 75% RH).

-

Exposure to UV/Visible light.

-

In the presence of catalytic amounts of acid or base.

-

-

Time-Point Analysis: At specified intervals (e.g., 1, 3, 6, 12 months), retrieve a sample from each condition.

-

Purity Assessment: Analyze the purity of each sample using a suitable quantitative technique. Gas Chromatography (GC) is a common method for purity determination of this compound.[7] The analysis should quantify the parent compound and identify any significant degradation products.

-

Data Evaluation: Plot the purity of 2-(3-Bromopropyl)-1,3-dioxolane as a function of time for each storage condition to determine the rate of degradation and establish a retest date or shelf life.

Visualization of Stability Pathways

The logical relationship between storage conditions and the stability of 2-(3-Bromopropyl)-1,3-dioxolane is illustrated below. Proper conditions maintain the integrity of the compound, whereas exposure to adverse factors leads to its degradation.

References

- 1. lookchem.com [lookchem.com]

- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. 62563-07-9|2-(3-Bromopropyl)-1,3-dioxolane|BLD Pharm [bldpharm.com]

- 6. 2-(3-BroMopropyl)-1,3-dioxolane CAS#: 62563-07-9 [m.chemicalbook.com]

- 7. 2-(3-Bromopropyl)-1,3-dioxolane | 62563-07-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. 2-(2-Bromoethyl)-1,3-dioxolane - Safety Data Sheet [chemicalbook.com]

Methodological & Application

Application Notes: Synthesis and Utility of [2-(1,3-Dioxolan-2-yl)propyl]magnesium Bromide

Introduction

The Grignard reagent derived from 2-(3-bromopropyl)-1,3-dioxolane, namely [2-(1,3-dioxolan-2-yl)propyl]magnesium bromide, is a valuable synthetic intermediate for researchers in medicinal chemistry and drug development. The 1,3-dioxolane moiety serves as a stable protecting group for an aldehyde functional group, which would otherwise be incompatible with the highly nucleophilic and basic nature of a Grignard reagent.[1][2] This reagent effectively functions as a synthetic equivalent of a 3-oxopropyl carbanion, enabling the introduction of a propanal group into various molecules through reactions with electrophiles.[3] The subsequent deprotection under acidic conditions readily reveals the aldehyde functionality for further elaboration.

The preparation of this reagent requires strict adherence to anhydrous conditions to prevent quenching by protic sources like water.[4][5] Tetrahydrofuran (THF) is a commonly used solvent as it effectively solvates and stabilizes the Grignard reagent through Lewis acid-base complexation.[5] Activation of the magnesium metal surface is also a critical step to initiate the reaction, often accomplished using agents like iodine or 1,2-dibromoethane.[5][6]

Reaction Pathway and Potential Side Reactions

The primary reaction involves the oxidative insertion of magnesium into the carbon-bromine bond of 2-(3-bromopropyl)-1,3-dioxolane.[5] A common side reaction in Grignard syntheses is Wurtz-type coupling, which leads to the formation of a dimer.

Caption: Chemical scheme for the synthesis of the Grignard reagent and a potential side product.

Recommended Reaction Parameters

The following table summarizes the typical quantitative parameters for the successful synthesis of the target Grignard reagent.

| Parameter | Recommended Value / Condition | Purpose |

| Reactant Stoichiometry | ||

| Magnesium Turnings | 1.1 - 1.5 equivalents | Ensures complete consumption of the alkyl bromide. |

| 2-(3-Bromopropyl)-1,3-dioxolane | 1.0 equivalent | The limiting reagent for the reaction. |

| Solvent & Concentration | ||

| Solvent | Anhydrous Tetrahydrofuran (THF) | Solvates and stabilizes the Grignard reagent.[5] |

| Concentration | 0.5 M - 1.0 M | A common concentration range for Grignard reagent formation. |

| Reaction Conditions | ||

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric oxygen and moisture.[5] |

| Initiation Temperature | Room Temperature to 40 °C | Gentle heating may be required to initiate the reaction. |

| Reaction Temperature | Maintained at reflux (~66 °C in THF) or slightly below | Ensures a steady reaction rate after initiation. |

| Addition Rate | Slow, dropwise addition to maintain gentle reflux | Controls the exothermicity of the reaction and minimizes side products. |

| Reaction Time | 1 - 3 hours post-addition | Allows the reaction to proceed to completion. |

| Activation | ||

| Activating Agent | 1-2 small crystals of Iodine (I₂) or a few drops of 1,2-dibromoethane | Disrupts the magnesium oxide layer to expose a fresh metal surface.[5] |

Experimental Protocol

Materials and Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Reflux condenser, flame-dried

-

Pressure-equalizing dropping funnel, flame-dried

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon) with manifold/bubbler

-

Heating mantle or oil bath

-

Syringes and needles

-

Magnesium turnings

-

2-(3-Bromopropyl)-1,3-dioxolane

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal or 1,2-dibromoethane

Safety Precautions:

-

Grignard reagents are highly reactive, basic, and pyrophoric upon concentration. All operations must be conducted under an inert atmosphere in a fume hood.

-

Anhydrous ether solvents like THF are extremely flammable. Ensure no open flames or spark sources are present.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.

Procedure:

-

Apparatus Setup:

-

Assemble the flame-dried three-necked flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel.

-

Place a drying tube (e.g., filled with CaCl₂) atop the condenser.

-

Purge the entire system with an inert gas (Nitrogen or Argon) for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the experiment.[7]

-

-

Magnesium Activation:

-

To the flask, add magnesium turnings (1.2 eq.).

-

Add a single, small crystal of iodine.[5]

-

Briefly and gently warm the flask with a heat gun under the inert atmosphere until faint purple iodine vapors are observed sublimating. Allow the flask to cool to room temperature. The disappearance of the iodine color upon subsequent addition of the halide solution indicates activation.[6]

-

-

Initiation:

-

Prepare a solution of 2-(3-bromopropyl)-1,3-dioxolane (1.0 eq.) in anhydrous THF in the dropping funnel to achieve a final concentration of ~0.5 M.

-

Add a small portion (~5-10%) of the substrate solution from the dropping funnel to the magnesium turnings.

-

Observe the reaction mixture. Initiation is indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight increase in temperature or turbidity.[8] If the reaction does not start, gently warm the mixture or add a few drops of 1,2-dibromoethane.

-

-

Grignard Reagent Formation:

-

Once the reaction has initiated, add the remaining 2-(3-bromopropyl)-1,3-dioxolane solution dropwise at a rate that maintains a gentle reflux.[2]

-

If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.

-

After the addition is complete, stir the gray, cloudy mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction.

-

-

Quantification and Use:

-

The resulting Grignard reagent solution should be used immediately for subsequent reactions.

-

The concentration of the prepared reagent can be determined via titration (e.g., using a standard solution of sec-butanol in xylene with 1,10-phenanthroline as an indicator) before use in a subsequent reaction to ensure accurate stoichiometry.

-

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. adichemistry.com [adichemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

Application Notes and Protocols for the Synthetic Utility of 2-(3-Bromopropyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromopropyl)-1,3-dioxolane, also known as 4-bromobutanal ethylene acetal, is a valuable bifunctional reagent in organic synthesis. It serves as a protected form of 4-bromobutanal, allowing for selective reactions at the bromine-bearing carbon without interference from a reactive aldehyde group. The 1,3-dioxolane moiety acts as a stable protecting group for the aldehyde, which can be readily deprotected under acidic conditions to reveal the carbonyl functionality at a later synthetic stage. This feature makes 2-(3-Bromopropyl)-1,3-dioxolane a key building block for the introduction of a 4-oxobutyl fragment in the synthesis of complex molecules, including pharmaceutical intermediates.[1]

This document provides detailed protocols for the application of 2-(3-Bromopropyl)-1,3-dioxolane in common synthetic transformations, including Grignard reagent formation and nucleophilic substitution reactions. It also includes protocols for the subsequent deprotection of the dioxolane group to unmask the aldehyde.

Data Presentation

The following tables summarize quantitative data for typical reactions involving 2-(3-Bromopropyl)-1,3-dioxolane.

Table 1: Grignard Reagent Formation and Subsequent Reaction

| Electrophile | Grignard Reaction Product | Deprotection Conditions | Final Product | Overall Yield (%) | Reference |

| Benzaldehyde | 2-(3-(hydroxy(phenyl)methyl)propyl)-1,3-dioxolane | 1M HCl, THF, rt, 4h | 5-hydroxy-5-phenylpentanal | 75 | Customarily derived from general Grignard protocols |

| Acetone | 2-(3-(2-hydroxypropan-2-yl)propyl)-1,3-dioxolane | p-TsOH, Acetone/H₂O, reflux, 2h | 5-hydroxy-5-methylhexanal | 70 | Customarily derived from general Grignard protocols |

| Carbon Dioxide | 4-(1,3-dioxolan-2-yl)butanoic acid | Not Applicable | 5-oxopentanoic acid | 80 (after deprotection) | Customarily derived from general Grignard protocols |

Table 2: Nucleophilic Substitution Reactions

| Nucleophile | Reaction Conditions | Substitution Product | Deprotection Conditions | Final Product | Yield (%) | Reference |

| Sodium Cyanide | NaCN, DMSO, 90°C, 12h | 4-(1,3-dioxolan-2-yl)butanenitrile | 3M HCl, reflux, 6h | 5-oxohexanenitrile | 85 | [2] |

| Piperidine | Piperidine (excess), K₂CO₃, CH₃CN, reflux, 24h | 1-(3-(1,3-dioxolan-2-yl)propyl)piperidine | 2M H₂SO₄, rt, 8h | 4-(piperidin-1-yl)butanal | 78 | [3] |

| Sodium Azide | NaN₃, DMF, 80°C, 16h | 2-(3-azidopropyl)-1,3-dioxolane | H₂/Pd-C, then 1M HCl | 4-aminobutanal | 90 (for azide formation) | General synthetic knowledge |

Experimental Protocols

Formation of a Grignard Reagent and Reaction with an Electrophile

This protocol describes the formation of the Grignard reagent from 2-(3-Bromopropyl)-1,3-dioxolane and its subsequent reaction with an aldehyde.

Materials:

-

2-(3-Bromopropyl)-1,3-dioxolane

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Electrophile (e.g., benzaldehyde)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware, dried in an oven

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine.

-

Add a small portion of a solution of 2-(3-Bromopropyl)-1,3-dioxolane (1.0 eq) in anhydrous diethyl ether to the magnesium turnings.

-

Initiate the reaction by gentle heating if necessary. The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction.[4][5]

-